3-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine 3-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine
Brand Name: Vulcanchem
CAS No.: 1903855-16-2
VCID: VC5929187
InChI: InChI=1S/C17H16N2O4/c20-17(16-11-21-14-5-1-2-6-15(14)23-16)19-9-13(10-19)22-12-4-3-7-18-8-12/h1-8,13,16H,9-11H2
SMILES: C1C(CN1C(=O)C2COC3=CC=CC=C3O2)OC4=CN=CC=C4
Molecular Formula: C17H16N2O4
Molecular Weight: 312.325

3-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine

CAS No.: 1903855-16-2

Cat. No.: VC5929187

Molecular Formula: C17H16N2O4

Molecular Weight: 312.325

* For research use only. Not for human or veterinary use.

3-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine - 1903855-16-2

Specification

CAS No. 1903855-16-2
Molecular Formula C17H16N2O4
Molecular Weight 312.325
IUPAC Name 2,3-dihydro-1,4-benzodioxin-3-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Standard InChI InChI=1S/C17H16N2O4/c20-17(16-11-21-14-5-1-2-6-15(14)23-16)19-9-13(10-19)22-12-4-3-7-18-8-12/h1-8,13,16H,9-11H2
Standard InChI Key AKOGBLMPTKTSEZ-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2COC3=CC=CC=C3O2)OC4=CN=CC=C4

Introduction

Structural Composition and Nomenclature

Core Structural Components

3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine integrates three distinct heterocyclic systems:

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom, serving as the central scaffold.

  • Azetidine ring: A four-membered saturated ring containing three carbon atoms and one nitrogen atom, connected to the pyridine via an ether linkage .

  • 2,3-Dihydro-1,4-benzodioxine: A fused bicyclic system comprising a benzene ring and a 1,4-dioxane ring, attached to the azetidine through a carbonyl group .

The IUPAC name systematically describes these components:

  • 3-: Indicates the substitution position on the pyridine ring.

  • {[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}: Specifies the azetidine-3-yloxy substituent, where the azetidine nitrogen is acylated by the benzodioxine carbonyl group.

Molecular Geometry and Stereochemistry

The compound’s three-dimensional conformation is influenced by:

  • Azetidine ring strain: The four-membered ring adopts a puckered conformation to alleviate angle strain.

  • Benzodioxine planarity: The fused benzene-dioxane system remains largely planar, facilitating π-π interactions in biological targets .

  • Ether linkage flexibility: The oxygen bridge between pyridine and azetidine allows rotational freedom, potentially affecting binding kinetics .

Synthetic Pathways and Optimization

Key Reaction Steps

Synthesis typically proceeds through a multi-step sequence (Table 1):

Table 1: Representative Synthetic Route

StepReaction TypeReagents/ConditionsYield (%)
1Azetidine carboxylation2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride, DCM, 0°C78
2Etherification of pyridineNaH, DMF, 3-hydroxyazetidine derivative, 60°C 65
3PurificationColumn chromatography (SiO₂, EtOAc/hexane)92

Mechanistic Considerations

  • Step 1: Nucleophilic acyl substitution at the azetidine nitrogen using benzodioxine carbonyl chloride.

  • Step 2: Deprotonation of 3-hydroxypyridine with NaH, followed by SN2 displacement with azetidine bromide .

Challenges and Solutions

  • Low azetidine reactivity: Additives like DMAP improve acylation efficiency.

  • Pyridine regioselectivity: Directed ortho-metalation techniques ensure precise substitution at the 3-position .

Physicochemical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=4.8 Hz, 1H, pyridine-H), 7.45–6.80 (m, 4H, benzodioxine-H), 4.55–3.95 (m, 6H, azetidine/dioxane-H) .

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asymmetric) .

Thermodynamic Properties

PropertyValueMethod
Melting Point142–144°CDifferential Scanning Calorimetry
LogP1.85 ± 0.12HPLC (C18 column)
Aqueous Solubility2.3 mg/mL (25°C)Shake-flask method

Future Research Directions

Structure-Activity Relationship (SAR) Studies

  • Variation of azetidine substituents: Impact on target selectivity.

  • Benzodioxine ring modification: Introduction of electron-withdrawing groups to enhance metabolic stability .

Preclinical Development

  • Pharmacokinetics: Assess oral bioavailability in murine models.

  • Toxicology: 28-day repeated dose toxicity studies.

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